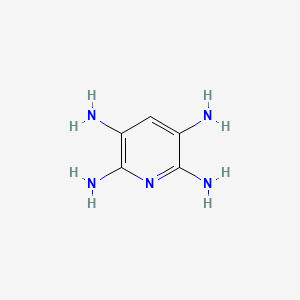

Pyridine-2,3,5,6-tetraamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,3,5,6-tetramine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-2-1-3(7)5(9)10-4(2)8/h1H,6-7H2,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYUQKZZQKUOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343044 | |

| Record name | 2,3,5,6-Pyridinetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38926-45-3 | |

| Record name | 2,3,5,6-Pyridinetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyridine-2,3,5,6-tetraamine (CAS 38926-45-3): A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Importance of a Polydentate Nucleophile

Pyridine-2,3,5,6-tetraamine (TAP), a heterocyclic aromatic amine, stands as a cornerstone building block in the synthesis of advanced materials and complex pharmaceutical intermediates.[1][2] Its structure, featuring a pyridine core adorned with four symmetrically placed amino groups, offers a multiplicity of reactive sites, making it a highly sought-after precursor for constructing intricate molecular architectures.[1][2] The electron-donating nature of the four amine substituents activates the pyridine ring, while the nitrogen lone pairs provide multiple points for chemical modification and coordination.

This guide provides an in-depth exploration of this compound, consolidating its core properties, a field-proven synthesis protocol, reactivity profile, and essential safety considerations for researchers in drug development, materials science, and coordination chemistry. Due to the compound's extreme sensitivity to air oxidation, it is almost exclusively prepared, isolated, and handled as its more stable trihydrochloride monohydrate salt (TAP·3HCl·H₂O).[1][3] This guide will focus on the properties and synthesis of this stable salt, as it represents the practical form of the compound used in a laboratory setting.

Physicochemical and Spectroscopic Properties

The inherent reactivity of the free base of this compound makes its isolation and characterization challenging. The data presented below pertains to its stable trihydrochloride monohydrate salt, the commercially available and synthetically relevant form.

Summary of Core Properties

| Property | Value | Source(s) |

| Chemical Name | This compound Trihydrochloride Monohydrate | Internal |

| Synonyms | TAP·3HCl·H₂O, 2,3,5,6-Tetraaminopyridine HCl | [3] |

| CAS Number | 38926-45-3 (Free Base); 34981-10-7 (Trihydrochloride) | [4][5] |

| Molecular Formula | C₅H₁₄Cl₃N₅O (as TAP·3HCl·H₂O) | [3] |

| Molecular Weight | 266.56 g/mol (as TAP·3HCl·H₂O); 139.16 g/mol (Free Base) | [3] |

| Appearance | Light yellow crystalline solid | [3] |

| Melting Point | >322 °C (for dinitro-intermediate, DADNP) | [3] |

| Solubility | Soluble in water; Soluble in DMSO | [3][6] |

| pKa (Predicted) | 5.78 ± 0.50 | [6] |

| Storage | Store in a dark place under an inert atmosphere at room temperature. Highly sensitive to air. | [7] |

Spectroscopic Data (TAP·3HCl·H₂O)

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized salt. The following data is derived from the validated synthesis reported by Wang et al. (2009).[3]

| Technique | Data | Interpretation |

| ¹H-NMR (D₂O) | δ 7.51 ppm (s, 1H) | A single singlet in the aromatic region corresponds to the lone proton at the C4 position of the pyridine ring. The amine protons are exchanged with the deuterium in the solvent. |

| ¹³C-NMR (DMSO-d₆) | δ 151.36 ppm (s, 2C)δ 136.73 ppm (s, 1C)δ 124.78 ppm (s, 2C) | The signal at 151.36 ppm is assigned to the carbons bearing amino groups at positions 2 and 6. The peak at 136.73 ppm corresponds to the C4 carbon. The signal at 124.78 ppm is assigned to the carbons at positions 3 and 5. |

| Infrared (IR) (KBr, cm⁻¹) | 3360, 3140, 3020 (N-H & C-H stretching)2800, 2600 (Ammonium salt N-H stretching)1653, 1606, 1560 (N-H bending & C=C/C=N ring stretching) | The broad bands at 3360-3020 cm⁻¹ are characteristic of N-H and aromatic C-H stretches. The very broad absorptions centered around 2800 and 2600 cm⁻¹ are indicative of the ammonium hydrochloride salt. The peaks in the 1653-1560 cm⁻¹ region correspond to amine scissoring vibrations and aromatic ring vibrations. |

Synthesis Protocol: A Validated Two-Step Approach

The most efficient and high-yielding synthesis of this compound proceeds via a two-step sequence starting from 2,6-diaminopyridine (DAP). The process involves a robust nitration followed by a catalytic hydrogenation. This protocol is adapted from the work of Wang et al. (2009) and achieves an overall yield of approximately 90%.[3]

DAP [label="2,6-Diaminopyridine (DAP)"]; Nitration [label="Step 1: Dinitration", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DADNP [label="2,6-Diamino-3,5-dinitropyridine (DADNP)"]; Hydrogenation [label="Step 2: Catalytic Hydrogenation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TAP_Salt [label="this compound\nTrihydrochloride Monohydrate\n(TAP·3HCl·H₂O)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DAP -> Nitration [label=" Fuming HNO₃\n 20% Oleum (H₂SO₄/SO₃)\n <15 °C"]; Nitration -> DADNP [label="Yield: ~95%"]; DADNP -> Hydrogenation [label=" H₂ (0.8-1.2 MPa)\n 10% Pd/C, Ethanol\n 50-70 °C, 10 h"]; Hydrogenation -> TAP_Salt [label=" HCl / THF Precipitation\n Yield: >90%"]; }

Synthesis of TAP·3HCl·H₂O from 2,6-Diaminopyridine.

Step 1: Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

-

Rationale: The direct nitration of 2,6-diaminopyridine is challenging as the ring nitrogen is easily protonated, deactivating the ring towards electrophilic substitution. The use of a potent nitrating mixture of fuming nitric acid and oleum (sulfuric acid containing excess SO₃) overcomes this deactivation, enabling dinitration at the 3 and 5 positions with high yield and purity.[3]

-

Protocol:

-

To a stirred solution of 20% oleum (150 mL), add 2,6-diaminopyridine (DAP, 50 g) portion-wise, ensuring the temperature is maintained below 20 °C by means of an ice-salt bath.

-

Once the addition is complete, cool the mixture to below 5 °C.

-

Slowly add fuming nitric acid (50 mL) dropwise to the reaction mixture, maintaining the temperature below 15 °C.

-

After the addition, continue stirring the mixture at a temperature between 10-15 °C for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (1,000 g).

-

A yellow solid will precipitate. Collect the solid by filtration.

-

Wash the solid thoroughly with ice-water (3 x 200 mL).

-

Dry the product at 50 °C for 24 hours to yield 2,6-diamino-3,5-dinitropyridine (DADNP). Expected Yield: ~95%[3]

-

Step 2: Synthesis of this compound Trihydrochloride Monohydrate (TAP·3HCl·H₂O)

-

Rationale: Catalytic hydrogenation is an efficient method for the reduction of aromatic nitro groups to amines. Using palladium on carbon (Pd/C) in ethanol provides a clean and high-yielding conversion of DADNP to the tetraamine. The unstable free base is not isolated; instead, it is directly precipitated as its stable trihydrochloride salt by adding a solution of HCl.[3]

-

Protocol:

-

In a 1-liter hydrogenation reactor equipped with a rapid stirrer, charge 2,6-diamino-3,5-dinitropyridine (DADNP, 50 g), 10% Palladium on Carbon (5 g), and ethanol (350 mL).

-

Pressurize the reactor with hydrogen gas to 0.8–1.2 MPa.

-

Heat the reaction mixture to 50–70 °C and stir vigorously for 10 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture under a nitrogen atmosphere to remove the Pd/C catalyst.

-

To the filtrate, add a 1:1 (v/v) mixture of 36% hydrochloric acid and tetrahydrofuran (THF) (400 mL).

-

Allow the mixture to stand for approximately 12 hours. A light yellow crystalline solid will form.

-

Collect the product by filtration under nitrogen, wash with a small amount of cold THF, and dry at 50 °C for 24 hours. Expected Yield: >90%[3]

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high nucleophilicity of its four primary amine groups. These sites readily participate in condensation reactions with electrophilic partners, such as dicarboxylic acids or their derivatives, to form robust heterocyclic systems.

TAP [label="this compound\n(TAP)"]; Electrophiles [label="Electrophiles\n(e.g., Dicarboxylic Acids,\nAldehydes, Ketones)", style="filled,dashed", color="#5F6368"]; Reaction [label="Condensation\nReactions", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Fused Heterocyclic Systems\n(e.g., Pyridobisimidazoles,\nPolymers, Ligands)", style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

TAP -> Reaction; Electrophiles -> Reaction; Reaction -> Products [label="Formation of\nnew rings"]; }

General reactivity of this compound.

A primary application is in the synthesis of high-performance polymers, such as polypyridobisimidazoles. These materials are known for their exceptional thermal stability and mechanical strength. The tetraamine serves as the "A-A" type monomer in polycondensation reactions.

Example Protocol: Synthesis of Polydiimidazopyridine

The following is a representative procedure for the polycondensation of this compound with an aromatic dicarboxylic acid to form a polyheteroarylene, demonstrating its use in materials science.

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, place this compound and an equimolar amount of an aromatic dicarboxylic acid (e.g., terephthalic acid).

-

Polymerization: Add polyphosphoric acid (PPA) as both the solvent and catalyst. Heat the mixture under a slow stream of nitrogen to approximately 180-200 °C.

-

Reaction: Maintain the temperature and stir for several hours (typically 8-24 h) until a significant increase in viscosity is observed, indicating polymer formation.

-

Isolation: Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as water or methanol.

-

Purification: The precipitated polymer is then collected by filtration, washed extensively with water and methanol to remove residual PPA, and dried under vacuum at an elevated temperature.

Safety and Handling

-

Hazard Overview: The free base is extremely sensitive to air and can oxidize rapidly. Aromatic amines are generally considered hazardous and should be handled with care. The hydrochloride salt is a stable solid but should be treated as an irritant.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

-

-

Handling:

-

Handle the hydrochloride salt under an inert atmosphere (e.g., nitrogen or argon) as much as practical, especially when weighing and transferring.

-

Avoid creating dust.

-

Keep away from oxidizing agents, strong acids, and sources of ignition.

-

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule of significant synthetic potential, primarily leveraged in its stable hydrochloride salt form. Its value lies in the four strategically positioned amine groups that serve as potent nucleophiles for the construction of complex, nitrogen-containing heterocyclic systems and high-performance polymers. The validated two-step synthesis from 2,6-diaminopyridine provides a reliable and high-yielding route to this key intermediate. Researchers utilizing this compound must employ rigorous anaerobic and anhydrous techniques for reactions involving the free base and adhere to strict safety protocols appropriate for reactive aromatic amines. With careful handling and an understanding of its reactivity, this compound will continue to be an enabling tool for innovation in medicinal chemistry and materials science.

References

-

Wang, Y., Hu, Z., Meng, X., Jing, J., Song, Y., Zhang, C., & Huang, Y. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 14(5), 1652-1659. [Link][3]

-

ResearchGate. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. ResearchGate. [Link]

-

MDPI. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. MDPI. [Link][1]

-

Royal Society of Chemistry. (2009). Supplementary Information for General. Royal Society of Chemistry. [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. [Link]

-

MDPI. (2009). Molecules, Volume 14, Issue 5 (May 2009). MDPI. [Link]

-

Ponomarev, I. (2021). Synthesis and properties of new 2,3,5,6-tetraaminopyridine based polyheteroarylenes. ResearchGate. [Link]

-

Ingenta Connect. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyri... Ingenta Connect. [Link]

-

K. S. V. Krishna Rao, K. M. M. S. Prakash, & D. S. Iyengar. (1977). Formation of heterocyclic rings containing nitrogen: Part XXVI—Condensation of pyridine 2, 3-diamine with aromatic al. Proceedings of the Indian Academy of Sciences - Section A, 85(4), 204-209. [Link]

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

-

Organic Chemistry Portal. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Organic Chemistry Portal. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

-

Carl Roth. (n.d.). Pyridine - Safety Data Sheet. Carl Roth. [Link]

-

Scribd. (n.d.). Pyridine Synthesis and Reactions. Scribd. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). HMDB. [Link]

-

Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link][2]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Controllable multicolor emission from initially non-emissive organic molecules by pressure engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 38926-45-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

Pyridine-2,3,5,6-tetraamine molecular structure and weight

An In-depth Technical Guide to Pyridine-2,3,5,6-tetraamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound in modern chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, and critical applications, grounding all information in established scientific principles and methodologies.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 38926-45-3) is a highly functionalized pyridine derivative that has garnered significant attention as a versatile building block in both pharmaceutical and materials science.[1][2] Its structure, featuring a pyridine core substituted with four amino groups, offers multiple reactive sites, making it an exceptionally valuable intermediate for constructing complex molecular architectures.[1] The arrangement of these amine functional groups allows for a wide range of chemical modifications, enabling chemists to precisely tune the steric and electronic properties of target molecules. This adaptability is paramount in the synthesis of active pharmaceutical ingredients (APIs), where specific functionalities are required to achieve desired therapeutic effects.[1][3][4] Consequently, this compound serves as a cornerstone in the development pipelines for novel drug candidates targeting a variety of diseases.[1]

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its reactivity and potential applications. This compound is defined by its unique arrangement of a nitrogen-containing aromatic ring and four exocyclic amine groups.

Molecular Structure:

The IUPAC name for this compound is this compound. Its canonical SMILES representation is C1=C(C(=NC(=C1N)N)N)N.[5] The structure consists of a central pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The key feature is the presence of four amine (-NH2) groups attached to the carbon atoms at positions 2, 3, 5, and 6. This high degree of amination on an aromatic scaffold is responsible for its rich coordination chemistry and utility as a precursor in organic synthesis.

Physicochemical Data Summary:

The quantitative properties of this compound are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 38926-45-3 | [1][6] |

| Molecular Formula | C₅H₉N₅ | [5][7][8] |

| Molecular Weight | ~139.16 g/mol | [5][8][9] |

| Appearance | White to pale yellow crystal or powder | [7] |

| Purity | Typically ≥98% | |

| Topological Polar Surface Area | 117 Ų | [5] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Storage Conditions | Room temperature, in a dry, sealed container under an inert atmosphere. | [10][9] |

Synthesis and Characterization

The synthesis of this compound involves sophisticated chemical transformations that require precise control over reaction conditions to achieve high purity and yield.[1][2] The most common strategies involve the reduction of a corresponding polynitro-pyridine precursor, which itself is often synthesized from a halogenated pyridine.[2]

General Synthesis Pathway:

The journey from a simple pyridine derivative to the tetra-aminated product is a multi-step process. The causality behind this approach lies in the directing effects of substituents on the pyridine ring. Halogen atoms serve as good leaving groups for nucleophilic aromatic substitution, while nitro groups can be reliably and cleanly reduced to amines. A common and efficient method for the reduction step is palladium-catalyzed hydrogenation.[2]

Caption: Generalized workflow for the synthesis of this compound.

Representative Experimental Protocol (Catalytic Hydrogenation):

The following protocol is a representative, self-validating system for the reduction of a tetranitro-pyridine precursor. The validation lies in the monitoring of hydrogen uptake, which ceases upon reaction completion, and the subsequent characterization of the product.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on specific laboratory conditions and precursor characteristics. All work should be performed by qualified personnel with appropriate safety measures.

-

System Preparation:

-

A high-pressure hydrogenation vessel (Parr-type) is charged with the polynitro-pyridine precursor (1.0 eq).

-

Palladium on activated carbon (10% Pd/C, ~5-10 mol%) is carefully added as the catalyst. Rationale: Pd/C is a highly efficient and reusable catalyst for the reduction of aromatic nitro groups, offering high selectivity and minimizing side reactions.

-

A suitable solvent, such as ethanol or ethyl acetate, is added to dissolve/suspend the reactants. The choice of solvent is critical for reactant solubility and to ensure efficient mass transfer to the catalyst surface.

-

-

Inerting the Atmosphere:

-

The vessel is sealed and the atmosphere is purged three times with nitrogen gas followed by three purges with hydrogen gas. Rationale: This crucial step removes all oxygen from the system, which can otherwise form explosive mixtures with hydrogen and poison the catalyst.

-

-

Reaction Execution:

-

The vessel is pressurized with hydrogen gas to the target pressure (typically 3-5 bar).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to enhance the reaction rate.

-

The reaction progress is monitored by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

-

Work-up and Isolation:

-

Upon completion, the vessel is carefully depressurized and purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Rationale: Celite is an inert filter aid that prevents the fine catalyst particles from passing through, ensuring a product free of catalyst contamination.

-

The solvent is removed from the filtrate under reduced pressure (rotary evaporation).

-

The resulting crude solid, this compound, can be purified by recrystallization from an appropriate solvent system to yield a high-purity product.

-

-

Characterization:

-

The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Applications in Drug Development and Medicinal Chemistry

The utility of this compound in drug discovery stems from its role as a versatile scaffold. The pyridine ring is a common motif in FDA-approved drugs, known to enhance pharmacokinetic properties like metabolic stability and binding affinity.[4] The four amino groups on this specific scaffold provide multiple vectors for chemical elaboration.

-

Scaffold for Combinatorial Chemistry: The tetra-amine allows for the systematic attachment of four different substituents. This makes it an ideal core for building combinatorial libraries of compounds for high-throughput screening against various biological targets.

-

Precursor to Fused Heterocycles: The vicinal amino groups (at positions 2,3 and 5,6) are perfectly positioned to undergo condensation reactions to form fused heterocyclic systems, such as pteridines or other complex polycyclic structures that are prevalent in pharmacologically active molecules.

-

Ligand Synthesis: The nitrogen atoms of the pyridine ring and the amino groups can act as ligands, coordinating with metal ions. This property is exploited in the design of metal-based therapeutics and diagnostic agents.[2]

-

Improving Drug Properties: Incorporating a pyridine moiety can improve the water solubility of a drug candidate, which is a critical parameter for bioavailability.[11] The basic nitrogen atom can form salts, further enhancing solubility and formulation options.[11]

Caption: The central role of this compound in drug discovery workflows.

References

- This compound: A Cornerstone in Pharmaceutical Intermedi

- High quality this compound. Hangzhou Lingrui Chemical Co.,Ltd.

- CAS 38926-45-3 this compound. Alfa Chemistry.

- This compound. EachChem.

- This compound Trihydrochloride. Sigma-Aldrich.

- This compound CAS NO.38926-45-3. Henan Allgreen Chemical Co.,Ltd.

- Exploring this compound: Synthesis, Uses, and Future Trends.

- CAS 38926-45-3 this compound. Alfa Chemistry.

- This compound 38926-45-3 wiki. Guidechem.

- 38926-45-3|this compound. BLD Pharm.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 7. This compound, CasNo.38926-45-3 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 38926-45-3|this compound|BLD Pharm [bldpharm.com]

- 10. High quality this compound, CasNo.38926-45-3 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Pyridine-2,3,5,6-tetraamine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Pyridine-2,3,5,6-tetraamine (CAS 38926-45-3), a crucial heterocyclic building block in pharmaceutical and materials science.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and the scientific rationale behind the expected spectral features. The aim is to equip scientists with the necessary knowledge to identify, characterize, and utilize this versatile molecule in their research endeavors.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic amine with a pyridine core. Its unique structure, featuring four amine substituents, imparts exceptional reactivity and makes it a valuable intermediate in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and advanced polymers.[2] The tetra-amine structure offers multiple sites for chemical modification, enabling the construction of intricate molecular architectures critical for modern drug design and materials innovation.[1]

Accurate structural elucidation and purity assessment are paramount in any chemical synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing a "fingerprint" of the molecule. This guide delves into the predicted spectroscopic data of this compound, offering a foundational understanding for its synthesis and application.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and established fragmentation patterns of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will consider both ¹H and ¹³C NMR.

Due to the symmetrical nature of the substitution pattern, a simplified ¹H NMR spectrum is anticipated. The four primary amine groups will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The protons of the amine groups can exchange with deuterated solvents, leading to a diminished or absent signal.

Rationale for Predictions: The amino groups are strong electron-donating groups, which will significantly shield the pyridine ring protons, causing an upfield shift compared to unsubstituted pyridine. Studies on substituted aminopyridines have demonstrated this shielding effect.[3] The symmetry of the molecule (C2v) would render the protons on the amine groups at positions 2 and 6 chemically equivalent, as well as those at positions 3 and 5.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 3.0 - 5.0 | Broad Singlet | 8H |

Note: The chemical shift of amine protons can be highly variable and may be influenced by solvent, temperature, and concentration.

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the carbon atoms of the pyridine ring. The symmetry of the molecule leads to the equivalence of C2 and C6, as well as C3 and C5.

Rationale for Predictions: The amino groups exert a strong electron-donating mesomeric effect, leading to a significant upfield shift (shielding) of the attached carbons (C2, C3, C5, C6) compared to pyridine itself. The carbon atoms directly bonded to the highly electronegative nitrogen of the amino groups will be the most shielded. The chemical shifts of carbon atoms in aromatic amines are sensitive to the electronic environment.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 145 - 155 |

| C3, C5 | 110 - 120 |

| C4 | Not Applicable |

Note: The absence of a C4 carbon is a key structural feature of pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the vibrational modes of the N-H and C-N bonds of the amine groups and the aromatic C=C and C=N bonds of the pyridine ring.

Rationale for Predictions: Primary aromatic amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium - Strong |

| N-H Bend (scissoring) | 1600 - 1650 | Medium - Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium - Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a suitable technique.

Rationale for Predictions: According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₅H₈N₆) has a molecular weight of 152.16 g/mol . The molecular ion peak (M⁺) is expected to be observed at m/z 152. Aromatic amines typically show an intense molecular ion peak.[5] Fragmentation of aromatic amines often involves the loss of HCN (27 u) from the ring.[5][6] Alpha-cleavage next to the amine groups is also a common fragmentation pathway.[7][8]

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 152 | [C₅H₈N₆]⁺ (Molecular Ion) | - |

| 136 | [C₅H₆N₅]⁺ | Loss of NH₂ |

| 125 | [C₄H₆N₅]⁺ | Loss of HCN from M⁺ |

| 109 | [C₄H₅N₄]⁺ | Loss of HCN from [M-NH₂]⁺ |

Experimental Protocols

The following protocols describe standard procedures for obtaining high-quality spectroscopic data for solid aromatic amine samples.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for aromatic amines as it can help in observing the N-H protons.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[9]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of the solid sample.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Alternative Methodology (KBr Pellet): [10][11]

-

Sample Preparation:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding nitro-substituted pyridine precursor.[2] A plausible pathway is the catalytic hydrogenation of 2,3,5,6-tetranitropyridine.

Illustrative Synthetic Workflow:

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Pyridine-2,3,5,6-tetraamine: From Historical Synthesis to Modern Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: Pyridine-2,3,5,6-tetraamine (TAP) is a highly functionalized heterocyclic compound whose significance is primarily rooted in materials science. Characterized by a pyridine core saturated with four amino groups, TAP is an electron-rich molecule with a pronounced sensitivity to atmospheric oxidation. This guide provides a comprehensive overview of its discovery, tracing the evolution of its chemical synthesis from early, low-yield multi-step processes to the efficient, scalable two-step nitration and hydrogenation route that is standard today. We will detail the physicochemical properties of TAP, emphasizing its inherent instability and the common practice of isolating it as a more stable hydrochloride salt. The principal application of TAP as a critical monomer in the production of high-performance polypyridobisimidazole (PIPD) polymers for the aerospace and defense sectors will be thoroughly examined. Furthermore, this guide will address its standing in medicinal chemistry, drawing a critical distinction between TAP and its widely used isomer, 2,4,5,6-tetraaminopyrimidine. Detailed experimental protocols, safety and handling procedures, and a forward-looking perspective on this unique molecule are provided for researchers, chemists, and professionals in materials and drug development.

The Genesis of a Molecule: Discovery and Synthetic Evolution

The history of this compound (TAP) is not one of a singular discovery but rather an evolution in synthetic chemistry driven by the pursuit of efficiency and scalability. Early synthetic endeavors were complex and offered low yields, hindering the molecule's broader application.

One of the initial documented routes was a laborious 10-step process starting from dinicotinic acid, which culminated in a mere 23% overall yield.[1] Such intricate, low-throughput methods, while academically significant, were not viable for producing TAP on a scale required for industrial or advanced material applications.[1] Another historical method developed by Sikkema involved the reduction of 2,6-diamino-3,5-dinitropyridine (DADNP) within a phosphoric acid system.[1] This approach was not only complex and time-consuming but also posed environmental challenges, particularly concerning the recovery of the palladium on carbon (Pd/C) catalyst from the acidic reaction medium.[1]

The pivotal shift in the accessibility of TAP came with the refinement of a two-step synthesis starting from the readily available 2,6-diaminopyridine (DAP). This modern approach, which has become the standard, is outlined below and has achieved total yields exceeding 90%.[1][2]

The Modern Two-Step Synthesis: A Paradigm of Efficiency

The contemporary synthesis of TAP hinges on two core transformations: the dinitration of 2,6-diaminopyridine, followed by the catalytic hydrogenation of the resulting dinitro intermediate.

Step 1: Electrophilic Dinitration of 2,6-Diaminopyridine (DAP)

The introduction of two nitro groups onto the pyridine ring is challenging. The pyridine nitrogen acts as a Lewis base, which deactivates the ring towards electrophilic substitution by forming adducts with the nitrating agent.[1][3] Early attempts using standard nitrating mixtures like nitric acid and sulfuric acid resulted in very low yields.[1] The breakthrough came with the use of a more potent nitrating system: a mixture of oleum (fuming sulfuric acid) and fuming nitric acid. This combination ensures a high concentration of the nitronium ion (NO₂⁺), the active electrophile, enabling the efficient formation of 2,6-diamino-3,5-dinitropyridine (DADNP).[2][3]

Step 2: Catalytic Hydrogenation of 2,6-Diamino-3,5-dinitropyridine (DADNP)

The second step involves the reduction of the two nitro groups of DADNP to form the four primary amino groups of TAP. The method of choice is catalytic hydrogenation, which offers high efficiency and clean conversion. An optimized system utilizes a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere in an ethanol solvent system.[2][3] This approach is significantly more environmentally friendly and efficient than older methods that used phosphoric acid.[1]

A critical challenge in this process is the product's instability. This compound is extremely sensitive to air oxidation, a property attributed to the electron-rich nature of the ring and the free amino groups at the 3 and 5 positions.[1][3] To overcome this, the molecule is typically not isolated as a free base. Instead, after hydrogenation and catalyst filtration, the ethanol solution is treated with hydrochloric acid, precipitating the significantly more stable This compound trihydrochloride monohydrate (TAP·3HCl·H₂O) .[1][2]

Physicochemical Properties and Characterization

The inherent instability of the TAP free base has made its full characterization challenging. Most analytical data available in the literature pertains to its more stable hydrochloride salt form.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₇N₅ (Free Base) | - |

| Molecular Weight | 137.15 g/mol (Free Base) | - |

| 265.56 g/mol (as TAP·3HCl·H₂O) | [2] | |

| Appearance | Light yellow crystalline solid (as TAP·3HCl·H₂O) | [1] |

| Melting Point | Data for the free base is unreliable due to instability. The dinitro-intermediate (DADNP) has a melting point >322 °C. | [2] |

| Solubility | The hydrochloride salt is soluble in water and DMSO. | [4] |

| Chemical Stability | The free base is highly sensitive to air oxidation. The hydrochloride salt is significantly more stable for storage and handling. | [1][3] |

| ¹H-NMR (as salt, D₂O) | δ: 7.51 ppm (s, 1H, CH) | [2] |

| ¹³C-NMR (as salt, DMSO) | δ: 124.78 (C-3,5), 136.73 (C-4), 151.36 (C-2,6) | [2] |

Applications: A Tale of Two Isomers

The application landscape for tetra-aminopyridines is sharply divided by isomeric structure. While the pyrimidine analogue is a cornerstone of medicinal chemistry, the pyridine isomer's utility is firmly established in materials science.

Materials Science: The Monomer for High-Performance Polymers

The primary and most significant application of this compound is as a key monomer for the synthesis of rigid-rod polymers. Specifically, it is used to produce poly(pyridobisimidazole), or PIPD .[1][5]

PIPD is a high-performance polymer known for its exceptional thermal stability, high tensile strength, and remarkable compressive strength, making it superior to many other high-performance fibers.[5] These properties stem from its rigid, planar molecular structure which allows for efficient packing and strong intermolecular hydrogen bonding in the solid state.[5][6] The synthesis involves a polycondensation reaction between TAP and terephthalic acid (or a derivative) in a polyphosphoric acid (PPA) medium, which serves as both the solvent and the dehydrating agent to facilitate the formation of the imidazole rings.

The resulting PIPD fibers are utilized in applications demanding extreme performance and durability, such as:

-

Aerospace: Components for aircraft and spacecraft that require a high strength-to-weight ratio.[1]

-

Military and Defense: Ballistic protection, such as body armor and vehicle armor.[1]

-

Industrial Applications: Reinforcement materials in composites exposed to harsh environments.

A Note on Drug Development: The Pyrimidine Distinction

Given the audience of drug development professionals, it is crucial to address the role—or lack thereof—of this compound in this field. While the pyrimidine scaffold is a prolific "privileged structure" in medicinal chemistry, forming the core of countless drugs, the same cannot be said for the pyridine-tetraamine isomer.[7][8]

Its structural isomer, 2,4,5,6-tetraaminopyrimidine , is a vital intermediate in the synthesis of major pharmaceuticals, most notably the anticancer drug Methotrexate and the essential vitamin, folic acid .[9] The vast majority of scientific and patent literature concerning "tetraaminopyrimidine" refers to this isomer.

To date, this compound has not been widely adopted as a building block in drug discovery programs. This may be due to its inherent instability, challenging synthetic derivatization, or a lack of favorable interactions with biological targets compared to its pyrimidine counterpart. Therefore, researchers in drug development should exercise caution and precision when searching for and evaluating literature to ensure they are referencing the correct isomer for their application.

Experimental Protocol: Synthesis of TAP·3HCl·H₂O

The following protocol is a synthesized methodology based on the high-yield procedure reported by Wang et al. in Molecules (2009).[1]

Step 1: Synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP)

-

In a 1-liter reactor equipped with a mechanical stirrer and cooling bath, cool 300 mL of 20% oleum to 0 °C.

-

Slowly add 60 g of 2,6-diaminopyridine (DAP) in portions, ensuring the internal temperature does not exceed 20 °C. Stir for 2 hours.

-

Cool the mixture to below 15 °C. Slowly add 52.8 mL of 95% fuming nitric acid dropwise, maintaining the temperature below 15 °C.

-

Maintain the reaction mixture at this temperature for an additional 3 hours.

-

Carefully pour the viscous reaction mixture onto 2 kg of crushed ice with vigorous stirring. The final temperature should be near 0 °C.

-

Filter the resulting yellow solid precipitate, wash thoroughly with ice-cold water until the filtrate is neutral, and dry at 50 °C for 24 hours. This yields DADNP.

Step 2: Synthesis of this compound trihydrochloride monohydrate (TAP·3HCl·H₂O)

-

To a 1-liter hydrogenation reactor, add 50 g of the dried DADNP, 5 g of 10% Pd/C catalyst, and 350 mL of ethanol.

-

Seal the reactor and purge with nitrogen, then with hydrogen gas. Pressurize the reactor to 0.8–1.2 MPa with hydrogen.

-

Heat the mixture to 50–70 °C and stir vigorously for 10 hours. Monitor the reaction by observing hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.

-

Filter the reaction mixture under a nitrogen atmosphere to remove the Pd/C catalyst.

-

Transfer the filtrate to a flask and add a 400 mL mixture of 36% hydrochloric acid and tetrahydrofuran (THF) (1:1 v/v).

-

Allow the mixture to stand for approximately 12 hours, during which a light yellow crystalline solid will precipitate.

-

Filter the solid product under a nitrogen atmosphere, wash with a small amount of THF, and dry at 50 °C for 24 hours to yield pure TAP·3HCl·H₂O.

Safety and Handling

This compound is classified as a highly hazardous substance. All handling should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hazard Class: Acutely toxic (Oral and Dermal), Serious Eye Damage, Skin Irritant, Respiratory Irritant.

-

Hazard Statements:

-

H300 + H310: Fatal if swallowed or in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Clothing: Wear a lab coat and protective clothing.

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store locked up in a tightly closed container in a dry, well-ventilated place.

Future Outlook

The future of this compound appears to be firmly anchored in materials science. As the demand for lighter, stronger, and more thermally stable materials continues to grow in the aerospace, defense, and electronics industries, the development of new polymers derived from TAP is a promising area of research. Modifications to the TAP backbone or its copolymerization with other monomers could lead to a new generation of PIPD-like materials with tailored properties, such as enhanced solubility for easier processing or modified electronic properties for advanced applications. While its role in drug discovery has been negligible, the unique electronic and chelating properties of this tetra-substituted pyridine may yet find a niche application in areas like metallo-supramolecular chemistry or as a specialized ligand in catalysis.

References

-

Synthesis and Characterization of Poly(p-phenylene benzobisoxazole)/Poly(pyridobisimidazole) Block Copolymers. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 14(5), 1652-1659. Available at: [Link]

-

Crystal Structure of Poly(pyridobisimidazole), PIPD. ResearchGate. Available at: [Link]

-

2,4,5,6-Tetraaminopyrimidine Hydrochloride BP EP USP CAS 39944-62-2. Fengchen Group. Available at: [Link]

-

A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. MDPI. Available at: [Link]

-

Takahashi, Y. (2002). Neutron Structure Analysis of Poly(pyridobisimidazole) (PIPD). Macromolecules, 35(10), 3942–3944. Available at: [Link]

-

Dry and wet cluster models of PIPD. ResearchGate. Available at: [Link]

-

A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. ResearchGate. Available at: [Link]

-

2,4,5,6-Tetraaminopyrimidine 2HCL | Drug Information. PharmaCompass. Available at: [Link]

- Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate. Google Patents.

-

2,4,5,6-Tetraaminopyrimidine sulfate. ChemBK. Available at: [Link]

- Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine. Google Patents.

-

OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. European Commission. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH). Available at: [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). Available at: [Link]

-

Characterization of polymer properties and identification of additives in commercially available research plastics. Royal Society of Chemistry. Available at: [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library. Available at: [Link]

-

Synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil and aldehydes. Springer. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,5,6-Tetraaminopyrimidine sulfate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4,5,6-Tetraaminopyrimidine|Research Chemical [benchchem.com]

Unlocking the Potential of Pyridine-2,3,5,6-tetraamine: A Technical Guide to Emerging Research Frontiers

Abstract

Pyridine-2,3,5,6-tetraamine, a unique heterocyclic compound, stands as a versatile and largely untapped building block with significant potential across diverse scientific disciplines. Its densely functionalized pyridine core, featuring four amino groups, offers a remarkable platform for constructing complex molecular architectures. This guide provides an in-depth exploration of promising research avenues for this compound, targeting researchers, scientists, and drug development professionals. We will delve into its synthesis and characterization, followed by a detailed examination of its potential applications in medicinal chemistry, advanced materials science, and coordination chemistry. This document is intended to serve as a foundational resource, sparking innovation and guiding future research endeavors with this high-potential molecule.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound (CAS No. 38926-45-3) is a heterocyclic aromatic amine distinguished by a pyridine ring substituted with four primary amine groups. This high density of reactive sites on a stable aromatic core makes it a strategically important intermediate for creating novel compounds with tailored properties.[1][2] The lone pair of electrons on the pyridine nitrogen, coupled with the nucleophilicity of the four amino substituents, presents a rich chemical playground for selective functionalization and polymerization. While its role as a pharmaceutical intermediate is acknowledged, its full potential remains to be unlocked.[1] This guide aims to illuminate the path forward by identifying and detailing key areas of research where this compound can make a substantial impact.

Synthesis and Characterization: Establishing a Foundational Workflow

A reliable and scalable synthesis is paramount for any meaningful investigation of a new chemical entity. While several synthetic strategies for this compound have been alluded to in the literature, detailed experimental protocols are not widely available. The primary approaches involve the introduction of amino groups onto a pre-existing pyridine ring.[2]

Synthetic Pathways

Two principal retrosynthetic disconnections offer viable routes to this compound:

-

Nitration followed by Reduction: This classic approach involves the multi-step nitration of a pyridine precursor, followed by a robust reduction of the nitro groups to amines. Palladium-catalyzed hydrogenation is an efficient method for this transformation.[2] The key challenge lies in controlling the regioselectivity of the nitration and ensuring complete reduction without compromising the pyridine core.

-

Nucleophilic Aromatic Substitution (SNAr): Starting from a poly-halogenated pyridine, such as 2,3,5,6-tetrachloropyridine, nucleophilic substitution with an amine source (e.g., ammonia or a protected amine equivalent) can yield the desired tetra-amino product. This route may offer better control over the substitution pattern but requires careful optimization of reaction conditions to drive the reaction to completion.

Caption: Synthetic approaches to this compound.

Proposed Experimental Protocol: A Starting Point

The following is a generalized protocol for the synthesis via the nitration and reduction route. Researchers should consider this a starting point, requiring optimization for yield and purity.

Step 1: Nitration of a Suitable Pyridine Precursor

-

In a fume hood, cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C.

-

Slowly add the pyridine precursor dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the nitrated product.

-

Filter, wash with cold water, and dry the crude tetranitropyridine.

Step 2: Reduction to this compound

-

Suspend the crude tetranitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction at room temperature until hydrogen uptake ceases.

-

Carefully filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table outlines the expected analytical data.

| Technique | Expected Observations |

| ¹H NMR | A single peak in the aromatic region for the C4-H proton. Multiple broad singlets for the amine protons, which may exchange with D₂O. |

| ¹³C NMR | Signals corresponding to the pyridine ring carbons. The carbons bearing the amino groups will be significantly upfield shifted. |

| FT-IR | Characteristic N-H stretching vibrations in the 3200-3500 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations around 1400-1600 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₅H₉N₅. |

| Elemental | Calculated and found percentages of C, H, and N should be in close agreement. |

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The tetra-amine functionality of this compound makes it an exceptional scaffold for generating libraries of diverse compounds for drug discovery.[1] The amino groups can be selectively functionalized to introduce a wide range of pharmacophores, influencing properties like solubility, receptor binding, and metabolic stability.

Proposed Research Directions

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many FDA-approved kinase inhibitors. The amino groups of this compound can be derivatized to mimic the hydrogen bonding patterns required for binding to the hinge region of various kinases.

-

Development of Novel Antifolates: Pyrimidine-2,4,5,6-tetraamine is a known precursor to antifolates like methotrexate.[3] this compound could serve as a novel core for a new class of antifolates with potentially different selectivity profiles.

-

Pro-drugs and Drug Delivery: The amino groups can be used to attach pro-drug moieties that are cleaved in vivo to release an active pharmaceutical ingredient. This can improve bioavailability and reduce off-target toxicity. The potential for derivatives to act as nitric oxide carriers is also an exciting avenue.[1]

Caption: A workflow for drug discovery using this compound.

Potential Research Area 2: Advanced Materials Science

The multiple reactive sites of this compound make it an ideal monomer for the synthesis of novel polymers and porous materials with unique properties.

High-Performance Polymers: Polybenzimidazoles (PBIs)

Polybenzimidazoles are a class of high-performance polymers known for their exceptional thermal and chemical stability.[4][5] They are often used in demanding applications such as fuel cell membranes and protective fabrics. The synthesis of PBIs typically involves the condensation of a tetra-amine with a dicarboxylic acid or its derivative. This compound can be used to create novel PBIs with enhanced properties. The incorporation of the pyridine nitrogen into the polymer backbone is expected to increase proton conductivity, making these materials promising candidates for high-temperature proton-exchange membrane fuel cells (HT-PEMFCs).[6][7]

Caption: Synthesis of pyridine-based polybenzimidazoles.

Porous Materials: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and multiple coordination sites of this compound make it an excellent building block for the bottom-up synthesis of crystalline porous materials like MOFs and COFs.

-

MOFs: The pyridine nitrogen and the four amino groups can all act as coordination sites for metal ions, leading to the formation of novel MOFs with potentially interesting catalytic, gas storage, and separation properties. The introduction of a basic pyridine moiety into the MOF structure can enhance its performance in applications such as CO₂ capture.

-

COFs: The amino groups can undergo condensation reactions with aldehydes to form highly ordered, porous covalent organic frameworks. These materials are promising for applications in electronics, catalysis, and energy storage.

Potential Research Area 3: Coordination Chemistry and Catalysis

The rich coordination chemistry of pyridine and its derivatives is well-established.[4] this compound offers a unique multidentate ligand environment that can be exploited to create novel metal complexes with interesting catalytic and material properties.

Proposed Research Directions

-

Multimetallic Complexes: The spatial arrangement of the nitrogen donors in this compound could allow for the chelation of multiple metal centers, leading to the formation of polynuclear complexes. These complexes could exhibit interesting magnetic properties or cooperative catalytic activity.

-

Homogeneous Catalysis: Metal complexes of this compound could be explored as catalysts for a variety of organic transformations. The electronic properties of the metal center can be tuned by modifying the substituents on the amino groups.

-

Supramolecular Assemblies: The hydrogen bonding capabilities of the amino groups, in conjunction with the coordinating ability of the pyridine nitrogen, can be used to direct the formation of complex supramolecular structures.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a molecule poised for significant scientific exploration. Its unique combination of a stable aromatic core and high-density, reactive amino groups provides a versatile platform for innovation. The research areas outlined in this guide—medicinal chemistry, advanced materials, and coordination chemistry—represent fertile ground for new discoveries. As synthetic routes become more established and the properties of its derivatives are further elucidated, we anticipate that this compound will become an indispensable tool for chemists and material scientists, leading to the development of novel drugs, high-performance materials, and efficient catalysts. The journey to unlock the full potential of this remarkable compound has just begun.

References

- This compound: A Cornerstone in Pharmaceutical Intermedi

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL not available)

- Exploring this compound: Synthesis, Uses, and Future Trends. (2025-10-18). (URL not available)

- This compound 38926-45-3 wiki - Guidechem. (URL not available)

- 4-selective functionalization of pyridine - American Chemical Society. (URL not available)

- Synthesis and Characterization of Pyridine-Based Polybenzimidazoles for High Temperature Polymer Electrolyte Membrane Fuel Cell - The Benicewicz Group. (URL not available)

- Sigma-Aldrich - Safety Data Sheet. (2020-08-29). (URL not available)

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-08-05). (URL not available)

- Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing). (URL not available)

- 2 - SAFETY DATA SHEET. (2009-10-02). (URL not available)

- This compound CAS NO.38926-45-3 - Henan Allgreen Chemical Co.,Ltd. (URL not available)

- Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed. (2008-06-02). (URL not available)

- Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- 4-Selective Pyridine Functionalization Reactions via Heterocyclic Phosphonium Salts | Request PDF - ResearchG

- Polybenzimidazole - Wikipedia. (URL not available)

- bmse000432 Pyridine

- New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems - ResearchG

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (URL not available)

- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing). (URL not available)

- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed. (2024-04-22). (URL not available)

- An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - RSC Publishing. (2023-01-12). (URL not available)

- 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Some commercially available drugs containing the pyridine scaffold.

- meta‐Selective C−H Functionalization of Pyridines - Xingwei Li. (2023-04-04). (URL not available)

- 38926-45-3|this compound|BLD Pharm. (URL not available)

- US3509108A - Preparation of polybenzimidazoles - Google P

- Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC - NIH. (2023-03-11). (URL not available)

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P

- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004-06-09). (URL not available)

- 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem. (URL not available)

- Pyrimidine-2,4,5,6-tetraamine dihydrochloride | 39944-62-2 | Benchchem. (URL not available)

- Pyridine Synthesis and Reactions - Organic Chemistry - Scribd. (URL not available)

- New Charge Transfer Complexes of K+-Channel-Blocker Drug (Amifampridine; AMFP) for Sensitive Detection; Solution Investigations and DFT Studies. (URL not available)

- Pyridine synthesis - Organic Chemistry Portal. (URL not available)

- Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Deriv

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023-05-18). (URL not available)

- Pyridine - the NIST WebBook - National Institute of Standards and Technology. (URL not available)

- Pyridine - the NIST WebBook - National Institute of Standards and Technology. (URL not available)

- High Polymer Content 3,5-Pyridine-Polybenzimidazole Copolymer Membranes with Improved Compressive Properties | Request PDF - ResearchG

- US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google P

- Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of Manganese(II) and Cadmium(II) coordination polymers of 2-aminopyridine and dicyanamide - OUCI. (URL not available)

- Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - ResearchG

- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - NIH. (URL not available)

- Mass spectrum of pyridine, 2,3,4,5 -tetrahydro.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrimidine-2,4,5,6-tetraamine dihydrochloride | 39944-62-2 | Benchchem [benchchem.com]

- 4. Polybenzimidazole - Wikipedia [en.wikipedia.org]

- 5. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benicewiczgroup.com [benicewiczgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. fishersci.com [fishersci.com]

A Technical Guide to Pyridine-2,3,5,6-tetraamine: A Versatile Heterocyclic Scaffold for Advanced Synthesis

Abstract: Pyridine-2,3,5,6-tetraamine is a highly functionalized heterocyclic compound distinguished by a pyridine core symmetrically substituted with four amino groups. This unique arrangement imparts exceptional reactivity and versatility, establishing it as a cornerstone building block in diverse fields, from medicinal chemistry to materials science. The multiple nucleophilic sites facilitate the construction of complex molecular architectures, including fused heterocyclic systems, coordination complexes, and porous crystalline polymers. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and core applications. It offers field-proven experimental protocols and explains the causality behind methodological choices, aiming to equip researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this potent synthetic intermediate.

Introduction: The Strategic Value of this compound

In the landscape of synthetic chemistry, building blocks that offer a convergence of stability, predictable reactivity, and multiple points for diversification are of paramount importance. This compound (TAP), CAS Number 38926-45-3, has emerged as such a scaffold. Its structure, featuring four amine groups on an electron-deficient pyridine ring, creates a molecule with a rich and nuanced chemical personality.

The pyridine core, being isoelectronic with a benzene ring, provides aromatic stability. However, the electronegative nitrogen atom polarizes the ring, making it susceptible to nucleophilic attack and influencing the basicity and reactivity of the exocyclic amine substituents.[1][2] The four amino groups serve as highly active nucleophilic centers, providing a platform for constructing elaborate structures through condensation, acylation, and alkylation reactions.[3][4]

This guide will demonstrate that the strategic value of TAP lies in its ability to act as a "molecular linchpin," enabling the synthesis of:

-

Fused Polycyclic Heterocycles: Critical scaffolds in numerous active pharmaceutical ingredients (APIs).[3][5]

-

Advanced Polymeric Materials: Such as Covalent Organic Frameworks (COFs) with applications in energy storage and catalysis.[6][7]

-

Polydentate Ligands: For the formation of stable transition metal complexes.[5]

By understanding the synthesis and reactivity of this core, researchers can unlock new pathways in drug discovery and materials innovation.

Physicochemical Properties and Reactivity Profile

The utility of this compound is grounded in its distinct physical and chemical properties. It is typically isolated and handled as its more stable hydrochloride salt to prevent aerial oxidation of the electron-rich amine groups.

Table 1: Physicochemical and Spectroscopic Data for this compound and its Trihydrochloride Salt

| Property | Value | Source |

|---|---|---|

| Identifier | ||

| CAS Number | 38926-45-3 (Free Base) | [5] |

| CAS Number | 34981-10-7 (Trihydrochloride) | |

| Molecular Formula | C₅H₉N₅ (Free Base) | |

| Molecular Weight | 139.16 g/mol (Free Base) | |

| Physical Properties | ||

| Appearance | White to Pale Yellow Crystal (Free Base) | [5] |

| Physical Form | Solid (Trihydrochloride) | |

| Spectroscopic Data (TAP·3HCl·H₂O) | ||

| ¹H-NMR (DMSO-d₆, ppm) | 8.80 (s, 6H, -NH₃⁺), 6.05 (s, 4H, Ar-NH₂) | |

| ¹³C-NMR (DMSO-d₆, ppm) | 137.9, 126.8 |

| FT-IR (KBr, cm⁻¹) | 3400-2700 (N-H, O-H stretch), 1658, 1572, 1521, 1435 | |

Core Reactivity Insights:

-

Nucleophilicity of Amino Groups: The four primary amine groups are the primary centers of reactivity. The ortho- and para-positions (2, 6 and 3, 5 respectively) exhibit differential reactivity based on steric hindrance and electronic effects from the ring nitrogen.

-

Condensation Reactions: The vicinal diamino functionalities at the 2,3- and 5,6-positions are primed for condensation reactions with 1,2-dicarbonyl compounds, providing a direct and high-yield pathway to fused pyrazine rings, as seen in the synthesis of pteridine-like structures.[4][8]

-

Ring Deactivation: The pyridine nitrogen atom exerts a strong electron-withdrawing effect, which deactivates the ring toward electrophilic aromatic substitution. Conversely, this property makes the ring carbons more susceptible to nucleophilic substitution, although the presence of the four strongly donating amino groups complicates this behavior.[1]

-

Ligand Formation: All five nitrogen atoms (one ring, four exocyclic) are potential Lewis basic sites, allowing TAP to function as a powerful polydentate ligand for coordinating with metal ions.

Core Synthesis of this compound Trihydrochloride

The most efficient and scalable synthesis of TAP proceeds via a two-step sequence starting from the commercially available 2,6-diaminopyridine (DAP). This process involves a regioselective dinitration followed by a robust catalytic hydrogenation.

Synthesis Pathway Overview

The pathway leverages classical aromatic chemistry, first introducing electron-withdrawing nitro groups that can then be reduced to the desired amino functionalities. The choice of reagents at each step is critical for achieving high yield and purity.

Detailed Experimental Protocol

This protocol is adapted from a validated, high-yield procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of 2,6-Diaminopyridine (DAP) to 2,6-Diamino-3,5-dinitropyridine (DADNP)

-

Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

-

Acid Mixture: Charge the flask with 20% oleum (fuming sulfuric acid). Cool the oleum to 0-5 °C with vigorous stirring.

-

Substrate Addition: Add solid 2,6-diaminopyridine (1.0 eq) portion-wise to the cold oleum, ensuring the temperature does not exceed 10 °C.

-